molecular formula C11H15N3 B11907330 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11907330
M. Wt: 189.26 g/mol
InChI Key: RDJXEXRWYBHWRE-UHFFFAOYSA-N
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Description

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant role in the synthesis of various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrazine derivatives. One common method includes the use of benzil and diacetyl as reagents to form the corresponding hydrazones . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the hydrazono group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Uniqueness: 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the hydrazono and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazine

InChI

InChI=1S/C11H15N3/c1-11(2)7-8-5-3-4-6-9(8)10(13-11)14-12/h3-6H,7,12H2,1-2H3,(H,13,14)

InChI Key

RDJXEXRWYBHWRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NN)C

Origin of Product

United States

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